N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide
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Overview
Description
N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a tetrachloropyridine ring, a piperidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the tetrachloropyridine intermediate. This intermediate is then reacted with piperidine and benzamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace one of the substituents on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 2-Chloro-4-fluorophenol
Comparison
Compared to similar compounds, N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrachloropyridine ring, in particular, is not commonly found in related compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3O2/c19-12-13(20)15(24-16(22)14(12)21)18(27)25-8-6-11(7-9-25)23-17(26)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTWQFUADMNHCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.